molecular formula C21H24N4O2 B14981827 N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Cat. No.: B14981827
M. Wt: 364.4 g/mol
InChI Key: FJAAPRYJUDZBQS-UHFFFAOYSA-N
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Description

N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a propyl chain, and a phthalazinyl moiety. Its molecular formula is C19H22N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE typically involves multiple steps:

    Formation of the Phthalazinyl Moiety: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazine.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a reaction with dimethylamine.

    Formation of the Benzamide Structure: The final step involves the coupling of the phthalazinyl moiety with a benzamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phthalazinyl moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • 3-(Dimethylamino)-1-propylamine
  • 3-Dimethylamino-1-propanol

Uniqueness

N~1~-[3-(DIMETHYLAMINO)PROPYL]-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE is unique due to its combination of a dimethylamino group, a propyl chain, and a phthalazinyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxophthalazin-1-yl)benzamide

InChI

InChI=1S/C21H24N4O2/c1-24(2)14-6-13-22-20(26)16-11-9-15(10-12-16)19-17-7-4-5-8-18(17)21(27)25(3)23-19/h4-5,7-12H,6,13-14H2,1-3H3,(H,22,26)

InChI Key

FJAAPRYJUDZBQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NCCCN(C)C

Origin of Product

United States

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